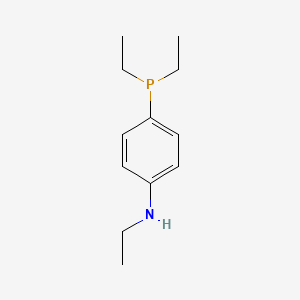
4-(Diethylphosphanyl)-N-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylphosphanyl)-N-ethylaniline is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound features a phosphanyl group attached to an aniline ring, making it a valuable reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylphosphanyl)-N-ethylaniline typically involves the reaction of diethylphosphine with N-ethylaniline under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphanyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 4-(Diethylphosphanyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Nitro or halogenated derivatives of the aniline ring.
科学的研究の応用
4-(Diethylphosphanyl)-N-ethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Diethylphosphanyl)-N-ethylaniline involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in catalytic processes.
類似化合物との比較
- 4-(Diethylphosphanyl)-N,N-dimethylaniline
- Diethylphosphite
- Triethylphosphine
Comparison: 4-(Diethylphosphanyl)-N-ethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
87981-12-2 |
|---|---|
分子式 |
C12H20NP |
分子量 |
209.27 g/mol |
IUPAC名 |
4-diethylphosphanyl-N-ethylaniline |
InChI |
InChI=1S/C12H20NP/c1-4-13-11-7-9-12(10-8-11)14(5-2)6-3/h7-10,13H,4-6H2,1-3H3 |
InChIキー |
KVZNZGKLPDXDKY-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C=C1)P(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


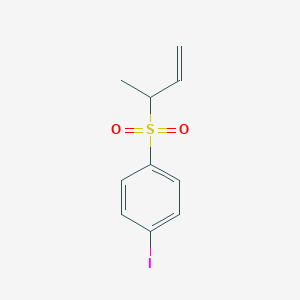
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)

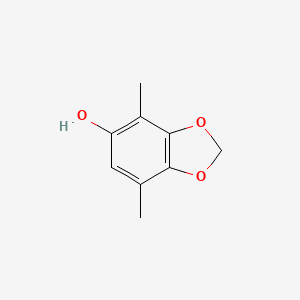

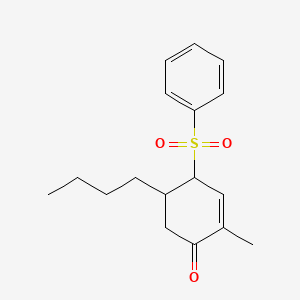


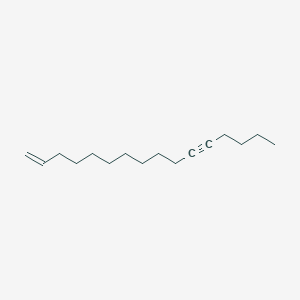
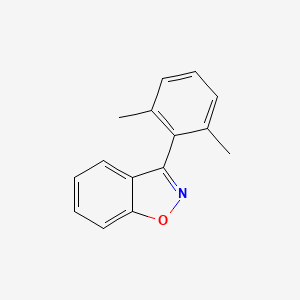
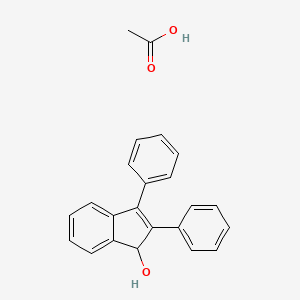
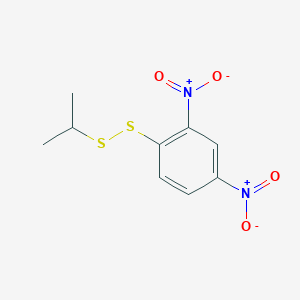
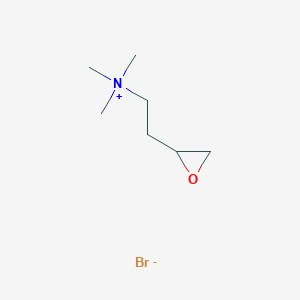
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
